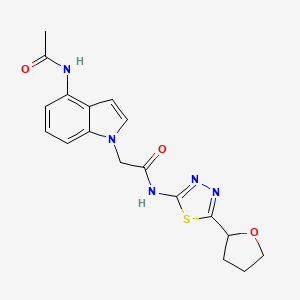![molecular formula C21H23ClN2 B10983226 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole](/img/structure/B10983226.png)
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE typically involves the following steps:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-Chlorophenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Hexyl Group: The hexyl group can be introduced via a Grignard reaction, where hexylmagnesium bromide reacts with the benzimidazole derivative.
Formation of the Ethenyl Group: This is typically achieved through a Wittig reaction, where a phosphonium ylide reacts with the benzimidazole derivative to form the ethenyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The 4-chlorophenyl group can enhance the compound’s binding affinity, while the hexyl group can improve its solubility and bioavailability. The ethenyl group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-METHYL-1H-1,3-BENZIMIDAZOLE: Similar structure but with a methyl group instead of a hexyl group.
2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-ETHYL-1H-1,3-BENZIMIDAZOLE: Similar structure but with an ethyl group instead of a hexyl group.
2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-PROPYL-1H-1,3-BENZIMIDAZOLE: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
The uniqueness of 2-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-1-HEXYL-1H-1,3-BENZIMIDAZOLE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The hexyl group, in particular, can significantly affect the compound’s solubility and bioavailability, making it distinct from its shorter-chain analogs.
Properties
Molecular Formula |
C21H23ClN2 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexylbenzimidazole |
InChI |
InChI=1S/C21H23ClN2/c1-2-3-4-7-16-24-20-9-6-5-8-19(20)23-21(24)15-12-17-10-13-18(22)14-11-17/h5-6,8-15H,2-4,7,16H2,1H3/b15-12+ |
InChI Key |
QMUUABTZMYZTEN-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10983150.png)
![Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate](/img/structure/B10983151.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B10983159.png)

![N-(4-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10983178.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide](/img/structure/B10983198.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10983203.png)
![2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide](/img/structure/B10983206.png)


![2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B10983216.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10983217.png)
![N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10983223.png)
